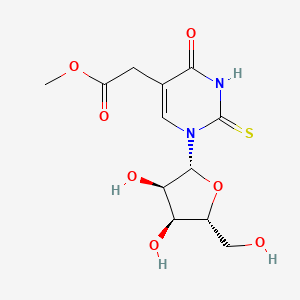

5-(Methoxycarbonylmethyl)-2-thiouridine

説明

Synthesis Analysis

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several key steps starting from simpler precursors. Małkiewicz and Nawrot (1987) described a method involving the ethanolysis of 5-cyanomethoxy-2-thiouracil leading to 5-ethoxycarbonylmethoxy-2-thiouracil. Further reactions with sugar components yield the target compound upon treatment with sodium methanolate/methanol (Małkiewicz & Nawrot, 1987).

Molecular Structure Analysis

The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine and its analogs has been explored through various spectroscopic techniques. Yokoyama et al. (1979) elucidated the molecular conformations of 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in solution using proton NMR and other analytical methods (Yokoyama et al., 1979).

Chemical Reactions and Properties

The reactivity of 5-(Methoxycarbonylmethyl)-2-thiouridine with various reagents has been studied to understand its chemical behavior. Ogihara and Mitsunobu (1982) investigated the desulfurization of 5-(Methoxycarbonylmethyl)-2-thiouridine using dipotassium diazenedicarboxylate, demonstrating the compound's susceptibility to redox reactions and its potential for chemical modifications (Ogihara & Mitsunobu, 1982).

科学的研究の応用

Chemical Reactions and Derivatives :

- 5-(Methoxycarbonylmethyl)-2-thiouridine reacts with dipotassium diazenedicarboxylate and N2H4–H2O2 to form l-(β-D-ribofuranosyl)-5-methoxycarbonylmethyl-4-(1H)-pyrimidinone, suggesting involvement of diimide in the reaction (Ogihara & Mitsunobu, 1982).

Conformational Characteristics in tRNAs :

- The conformation of naturally occurring 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in tRNA, was studied using proton NMR. These nucleotides predominantly adopt the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).

Role in Eukaryotic tRNA Modification :

- The wobble modification in eukaryotic tRNAs, 5-(Methoxycarbonylmethyl)-2-thiouridine, is crucial for proper decoding of NNR codons. The 2-thio group stabilizes the codon-anticodon pairing by fixing the ribose puckering. Genes in Saccharomyces cerevisiae necessary for 2-thiolation of this compound have been identified, highlighting a distinct eukaryotic sulfur-relay system (Noma, Sakaguchi, & Suzuki, 2009).

Circular Dichroism Studies :

- Circular dichroism was used to study the conformation of 5-(Methoxycarbonylmethyl)-2-thiouridine. The analysis suggested a preferred β-configuration and 3E-gg-anti conformation. This study aids in understanding the conformational properties of tRNA segments (Galat, Serafinowski, & Koput, 1984).

Influence on Translational Decoding :

- Modifications at the wobble uridine, such as 5-(Methoxycarbonylmethyl)-2-thiouridine, enhance the efficiency of codon reading in tRNAs and prevent mistranslation. A study of Alkbh8−/− mice revealed that ALKBH8 is essential for the final step in the biogenesis of this modification, demonstrating its importance in translational decoding (Songe-Møller et al., 2010).

特性

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycarbonylmethyl-2-thiouridine | |

CAS RN |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)